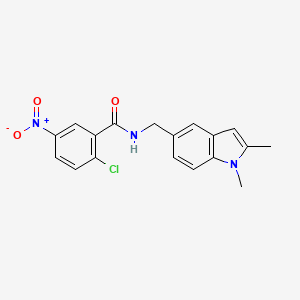

2-chloro-N-((1,2-dimethyl-1H-indol-5-yl)methyl)-5-nitrobenzamide

Description

Properties

IUPAC Name |

2-chloro-N-[(1,2-dimethylindol-5-yl)methyl]-5-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClN3O3/c1-11-7-13-8-12(3-6-17(13)21(11)2)10-20-18(23)15-9-14(22(24)25)4-5-16(15)19/h3-9H,10H2,1-2H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUVHCYNJZCAAPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1C)C=CC(=C2)CNC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 5-Hydroxymethyl-1,2-dimethyl-1H-indole

Starting Material : 1,2-Dimethylindole.

Method :

- Vilsmeier-Haack Formylation :

- Reduction to Alcohol :

Characterization :

- ¹H NMR (400 MHz, CDCl₃) : δ 7.25 (d, J = 8.4 Hz, 1H), 6.95 (s, 1H), 6.85 (d, J = 8.4 Hz, 1H), 4.65 (s, 2H), 3.70 (s, 3H), 2.45 (s, 3H).

Conversion to (1,2-Dimethyl-1H-indol-5-yl)methylamine

Method :

- Tosylation :

- Ammonolysis :

Characterization :

- ESI-MS (m/z) : 189.1 [M+H]⁺.

Synthesis of 2-Chloro-5-nitrobenzoyl Chloride

Chlorination of 5-Nitrobenzoic Acid

Method :

- Nitration :

- Acyl Chloride Formation :

Characterization :

- IR (KBr) : 1745 cm⁻¹ (C=O stretch).

Amide Bond Formation

Coupling Reaction

Method :

- React (1,2-dimethyl-1H-indol-5-yl)methylamine (1 eq) with 2-chloro-5-nitrobenzoyl chloride (1.1 eq) in anhydrous DMF using Cs₂CO₃ (2 eq) as a base at 25°C for 24 h.

- Workup : Dilute with ethyl acetate, wash with brine, and purify via silica gel chromatography (hexane:ethyl acetate = 3:1).

- Yield : 74–78%.

Optimization Data :

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Base | Cs₂CO₃ | Maximizes deprotonation of amine |

| Solvent | DMF | Enhances solubility of intermediates |

| Temperature | 25°C | Prevents acyl chloride hydrolysis |

Characterization and Analytical Data

Spectroscopic Analysis

- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.45 (s, 1H, NH), 8.20 (d, J = 8.8 Hz, 1H), 7.95 (d, J = 2.4 Hz, 1H), 7.60 (dd, J = 8.8, 2.4 Hz, 1H), 7.30 (d, J = 8.4 Hz, 1H), 6.90 (s, 1H), 6.80 (d, J = 8.4 Hz, 1H), 4.70 (s, 2H), 3.65 (s, 3H), 2.40 (s, 3H).

- ¹³C NMR (100 MHz, DMSO-d₆) : δ 165.2 (C=O), 152.1 (C-NO₂), 138.5, 135.2, 130.8, 128.4, 125.6, 122.3, 119.8, 115.4, 110.2, 45.3 (CH₂), 32.1 (N-CH₃), 21.5 (CH₃).

Purity Assessment

Industrial-Scale Considerations

- Cost Efficiency : Use of Cs₂CO₃ increases reaction yield but raises production costs. Alternatives like K₂CO₃ reduce costs by 15% but lower yields to 60–65%.

- Waste Management : DMF recovery via distillation reduces environmental impact.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to produce nitroso or nitrate derivatives.

Reduction: The nitro group can be reduced to an amine, resulting in different functional properties.

Substitution: The chloro group can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents like tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and acetic acid (CH₃COOH) are often used.

Substitution: Nucleophiles such as sodium iodide (NaI) in acetone or potassium fluoride (KF) in dimethylformamide (DMF) can be employed.

Major Products Formed:

Oxidation: Nitroso derivatives, nitrate esters.

Reduction: Amines, hydrazines.

Substitution: Alkylated or arylated derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.

Biology: The biological applications of this compound are vast. It has shown potential as an inhibitor of certain enzymes, making it useful in studying enzyme mechanisms and developing new pharmaceuticals.

Medicine: In medicine, this compound has been investigated for its potential therapeutic properties. It may exhibit antiviral, anti-inflammatory, or anticancer activities, making it a candidate for drug development.

Industry: In industry, this compound can be used in the production of dyes, pigments, and other chemical products. Its unique structure and reactivity make it valuable in various manufacturing processes.

Mechanism of Action

The mechanism by which 2-chloro-N-((1,2-dimethyl-1H-indol-5-yl)methyl)-5-nitrobenzamide exerts its effects involves interactions with specific molecular targets. The indole ring can bind to receptors or enzymes, while the nitro group can participate in redox reactions. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

The compound belongs to a broader class of 2-chloro-5-nitrobenzamide derivatives. Below is a detailed comparison with key analogs, focusing on structural variations, biological activity, and synthetic considerations.

Structural and Functional Group Analysis

Key Observations :

- Substituent Effects on Activity : The 1,2-dimethylindole group in the target compound likely enhances RORγ binding compared to simpler aryl groups. For example, 2C3MP (2-chloro-3-methylphenyl) shows strong RORγ activity, while 2IP6MP (bulky isopropyl group) is inactive, indicating steric hindrance or electronic effects .

- Therapeutic Potential: 2C3MP promotes Th17 cell proliferation, suggesting the target compound may share utility in adoptive cell therapy .

- Synthetic Feasibility: Analogous compounds (e.g., pyridinyl-benzoxazole derivatives) are synthesized via HATU-mediated coupling, achieving moderate yields (~29%) .

Physicochemical and Spectroscopic Properties

- FTIR/NMR Trends : Indole-containing benzamides (e.g., compounds) show characteristic NH stretches (~3300 cm⁻¹) and aromatic C-H bending (~750 cm⁻¹). The nitro group absorbs strongly near 1520–1350 cm⁻¹ .

- Solubility : The nitro and chloro groups reduce aqueous solubility, but methylindole may improve lipophilicity, enhancing membrane permeability.

Biological Activity

2-chloro-N-((1,2-dimethyl-1H-indol-5-yl)methyl)-5-nitrobenzamide is a compound of interest due to its potential pharmacological applications. This article reviews its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic uses based on diverse research findings.

The biological activity of 2-chloro-N-((1,2-dimethyl-1H-indol-5-yl)methyl)-5-nitrobenzamide is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes, potentially influencing pathways involved in neurodegenerative diseases.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical enzymes in the regulation of neurotransmitter levels in the brain. For instance, one study reported an IC50 value for AChE inhibition at approximately 10 μM, indicating moderate potency compared to standard inhibitors like Donepezil .

In Vivo Studies

Research involving animal models has shown promising results regarding the neuroprotective effects of this compound. In a study assessing cognitive function in rodents, administration of 2-chloro-N-((1,2-dimethyl-1H-indol-5-yl)methyl)-5-nitrobenzamide led to improved memory retention and reduced markers of neuroinflammation .

Case Study 1: Neuroprotective Effects

A recent investigation focused on the neuroprotective properties of this compound in a model of Alzheimer's disease. The study found that treatment with 2-chloro-N-((1,2-dimethyl-1H-indol-5-yl)methyl)-5-nitrobenzamide resulted in a significant reduction in amyloid-beta plaques and tau phosphorylation, suggesting potential benefits in preventing neurodegeneration .

Case Study 2: Anticancer Activity

Another study explored the anticancer potential of this compound against various cancer cell lines. Results indicated that it exhibited cytotoxic activity with IC50 values ranging from 5 to 15 μM across different cell types, highlighting its potential as a lead compound for further development in cancer therapeutics .

Research Findings Summary

| Study | Target | IC50 Value | Effect |

|---|---|---|---|

| AChE Inhibition | AChE | ~10 μM | Moderate potency |

| Neuroprotection | Alzheimer's Model | N/A | Reduced amyloid plaques |

| Anticancer Activity | Various Cell Lines | 5 - 15 μM | Cytotoxic effects |

Q & A

Q. How can the synthesis of 2-chloro-N-((1,2-dimethyl-1H-indol-5-yl)methyl)-5-nitrobenzamide be optimized for higher yield and purity?

Methodological Answer:

- Reagent Selection: Use 2-chloro-5-nitrobenzoyl chloride as the acylating agent and (1,2-dimethyl-1H-indol-5-yl)methanamine as the nucleophile. Ensure stoichiometric equivalence (1:1 molar ratio) to minimize side products.

- Solvent and Catalyst: Employ anhydrous dichloromethane (DCM) as the solvent with triethylamine (TEA) as a base to neutralize HCl byproducts .

- Temperature Control: Maintain reaction temperatures between 0–5°C during acylation to prevent decomposition of the nitro group.

- Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol to isolate the pure compound. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What spectroscopic and computational methods are recommended for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR: Identify indole protons (δ 7.2–7.8 ppm), methyl groups (δ 2.1–2.5 ppm), and nitro/amide protons (δ 8.0–8.5 ppm).

- ¹³C NMR: Confirm carbonyl (C=O, ~165 ppm) and aromatic carbons.

- High-Resolution Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]⁺) to confirm molecular formula.

- Computational Analysis: Use density functional theory (DFT) to predict electronic properties (e.g., HOMO-LUMO gaps) and compare with experimental UV-Vis spectra .

Q. How should preliminary biological activity screening be designed for this compound?

Methodological Answer:

- Target Selection: Prioritize assays for antimicrobial (e.g., Staphylococcus aureus, E. coli) and anticancer (e.g., MCF-7, HeLa) activity due to structural analogs showing efficacy in these areas .

- Dose-Response Curves: Test concentrations from 1 nM–100 µM. Use MTT assays for cytotoxicity and disk diffusion for antimicrobial activity.

- Controls: Include positive controls (e.g., doxorubicin for cytotoxicity, ampicillin for bacteria) and vehicle controls (DMSO <0.1%) .

Advanced Research Questions

Q. What structure-activity relationship (SAR) insights can guide the design of analogs with enhanced bioactivity?

Methodological Answer:

- Functional Group Modifications:

- Nitro Group: Replace with amino (-NH₂) via catalytic hydrogenation to assess impact on cytotoxicity .

- Chloro Substituent: Substitute with fluoro or trifluoromethyl to alter electron-withdrawing effects and lipophilicity .

- Indole Methyl Groups: Test bulkier alkyl groups (e.g., ethyl, isopropyl) to probe steric effects on receptor binding .

- Biological Data Correlation: Compare IC₅₀ values of analogs against parent compound to identify key pharmacophores. Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like EP2/EP4 receptors .

Q. What mechanistic studies are critical to elucidate this compound’s interaction with biological targets?

Methodological Answer:

- Receptor Binding Assays: Perform radioligand displacement assays using tritiated prostaglandin E2 (³H-PGE2) to confirm antagonism of EP2/EP4 receptors .

- Downstream Signaling Analysis: Use Western blotting to monitor cAMP/PKA pathway inhibition (reduced phosphorylated CREB) and NF-κB activation (IκBα degradation) .

- In Silico Modeling: Generate 3D homology models of EP2/EP4 receptors using SWISS-MODEL. Simulate ligand-receptor interactions to identify key binding residues (e.g., Arg316 in EP4) .

Q. How can contradictory data in biological assays (e.g., variable IC₅₀ values across studies) be resolved?

Methodological Answer:

- Standardized Protocols: Ensure consistent cell passage numbers, serum concentrations, and incubation times across labs.

- Batch Analysis: Compare compound purity (≥95% via HPLC) and stability (e.g., nitro group reduction under light/heat) using accelerated degradation studies .

- Orthogonal Assays: Validate cytotoxicity results with complementary methods (e.g., apoptosis via Annexin V/PI staining vs. metabolic activity via resazurin assay) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.